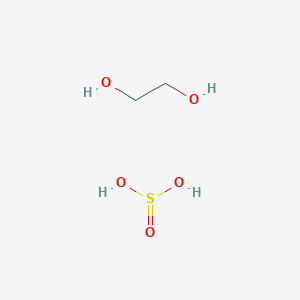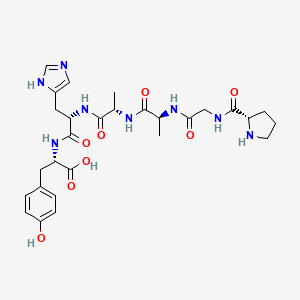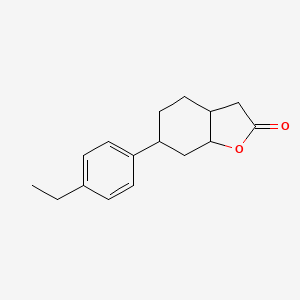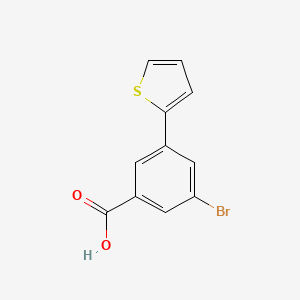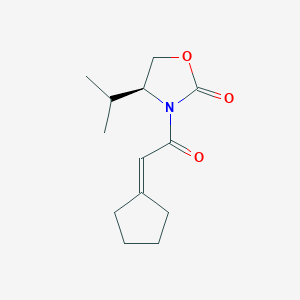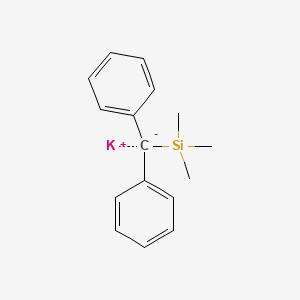
Potassium diphenyl(trimethylsilyl)methanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium diphenyl(trimethylsilyl)methanide is an organopotassium compound known for its unique structure and reactivity. It features a potassium cation bonded to a diphenyl(trimethylsilyl)methanide anion. This compound is of interest in organic synthesis due to its strong nucleophilic properties and its ability to form stable carbanions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium diphenyl(trimethylsilyl)methanide can be synthesized through the reaction of diphenyl(trimethylsilyl)methane with a strong base such as potassium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Potassium diphenyl(trimethylsilyl)methanide undergoes various types of reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing leaving groups in organic molecules.
Addition Reactions: It can add to electrophilic double bonds, such as carbonyl groups, forming new carbon-carbon bonds.
Deprotonation: It can deprotonate weak acids, generating new carbanions.
Common Reagents and Conditions
Common reagents used with this compound include alkyl halides, carbonyl compounds, and other electrophiles. Reactions are typically conducted in aprotic solvents like THF or dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent side reactions with moisture or oxygen .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reactions with alkyl halides yield substituted diphenyl(trimethylsilyl)methane derivatives, while reactions with carbonyl compounds can produce alcohols or ketones.
Aplicaciones Científicas De Investigación
Potassium diphenyl(trimethylsilyl)methanide has several applications in scientific research:
Organic Synthesis: It is used as a strong nucleophile and base in various organic transformations, including the formation of carbon-carbon bonds.
Material Science: It is employed in the synthesis of novel materials with unique electronic and structural properties.
Mecanismo De Acción
The mechanism of action of potassium diphenyl(trimethylsilyl)methanide involves the formation of a stable carbanion. This carbanion can then participate in nucleophilic attacks on electrophilic centers, facilitating various organic transformations. The presence of the trimethylsilyl group helps stabilize the carbanion, making it more reactive and selective in its reactions .
Comparación Con Compuestos Similares
Similar Compounds
Potassium bis(trimethylsilyl)amide: Another strong base and nucleophile, but with different reactivity due to the presence of two trimethylsilyl groups.
Sodium diphenyl(trimethylsilyl)methanide: Similar structure but with sodium instead of potassium, leading to differences in reactivity and solubility.
Lithium diphenyl(trimethylsilyl)methanide: Lithium analog with distinct reactivity patterns due to the smaller ionic radius and higher charge density of lithium.
Uniqueness
Potassium diphenyl(trimethylsilyl)methanide is unique due to its combination of a potassium cation with a diphenyl(trimethylsilyl)methanide anion. This combination provides a balance of nucleophilicity and stability, making it a valuable reagent in organic synthesis and other applications.
Propiedades
Número CAS |
179261-28-0 |
|---|---|
Fórmula molecular |
C16H19KSi |
Peso molecular |
278.50 g/mol |
Nombre IUPAC |
potassium;diphenylmethyl(trimethyl)silane |
InChI |
InChI=1S/C16H19Si.K/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15;/h4-13H,1-3H3;/q-1;+1 |
Clave InChI |
DEOCGUFKJQMVGO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[C-](C1=CC=CC=C1)C2=CC=CC=C2.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester](/img/structure/B15163648.png)
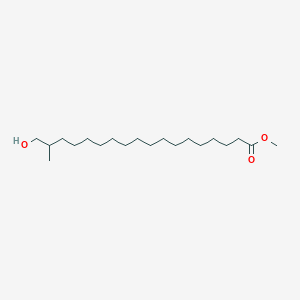
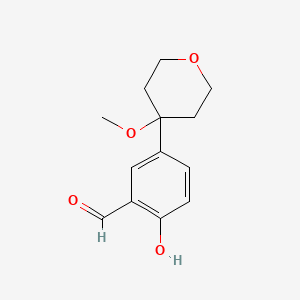
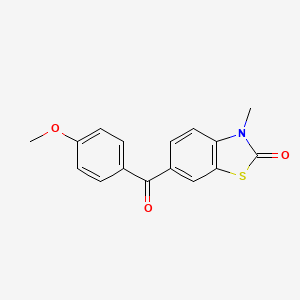
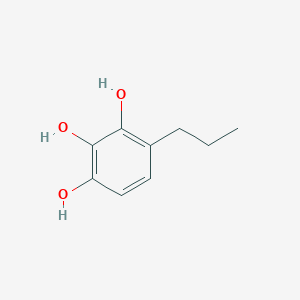
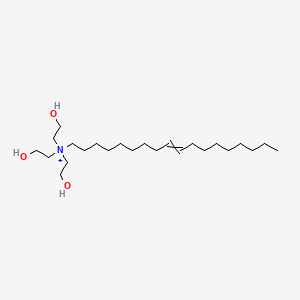
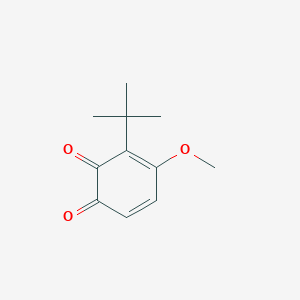
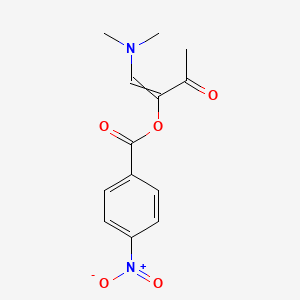
![Methane, trifluoro[(iodomethyl)sulfonyl]-](/img/structure/B15163711.png)
